2-(Difluoromethyl)-5-naphthol
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Overview
Description
2-(Difluoromethyl)-5-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to the naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and can be performed under both stoichiometric and catalytic conditions .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-naphthol may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, often employing metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthol structure .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .
Scientific Research Applications
2-(Difluoromethyl)-5-naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-5-naphthol exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can act as a bioisostere for alcohol, thiol, or amine groups, influencing the compound’s binding affinity and activity . These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-5-naphthol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)-5-naphthol: Contains a chloromethyl group, offering different chemical properties and reactivity.
2-(Methyl)-5-naphthol: A simpler analog with a methyl group, lacking the unique properties conferred by the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-5-naphthol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrogen bond donating ability and metabolic stability, making it particularly valuable in pharmaceutical and biochemical applications .
Properties
Molecular Formula |
C11H8F2O |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
6-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11,14H |
InChI Key |
KXOBJDGYTMPNEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)O |
Origin of Product |
United States |
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